molecular formula C14H23NO3 B12755467 2,5-Diethoxy-4-methoxyamphetamine CAS No. 23693-34-7

2,5-Diethoxy-4-methoxyamphetamine

Cat. No.: B12755467
CAS No.: 23693-34-7
M. Wt: 253.34 g/mol
InChI Key: IVHFHHXLFFHTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethoxy-4-methoxyamphetamine, commonly referred to as EME, is a synthetic phenethylamine and a lesser-known psychedelic drug. It was first synthesized by Alexander Shulgin, who documented it in his book PiHKAL (Phenethylamines I Have Known and Loved). EME is a structural analog of TMA-2, belonging to a broad class of substituted amphetamines that are of significant interest in neuropharmacology research . Shulgin noted that the dosage and duration of its effects are unknown, and it is reported to produce few to no effects . Very little data exists on the pharmacological properties, metabolism, and toxicity of EME, making it a compound for further investigation . The synthesis of EME involves multiple steps, beginning with 4-ethoxy-3-methoxyphenol and proceeding through intermediates including 2,5-diethoxyanisole and 2,5-diethoxy-4-methoxybenzaldehyde, ultimately yielding 2,5-diethoxy-4-methoxyamphetamine hydrochloride . Alexander Shulgin, who completed the synthesis of this and other ethoxy homologues before the structure-activity relationships were fully evident, speculated that it would likely have very low potency and might hint at toxicity at higher doses. He also stated that it had never been formally assayed and he had no personal plans to do so . As a research chemical, EME is primarily valuable for investigating the structure-activity relationships (SAR) of phenethylamine compounds. Studies on related 2,5-dimethoxy-amphetamines show that substitutions on the aromatic ring are crucial for binding to serotonin receptors like 5-HT2A . EME provides a tool for studying how ethoxy substitutions in the 2 and 5 positions, as opposed to the more common methoxy groups, influence receptor binding affinity, functional activity, and selectivity. Research into these analogs aids in understanding the molecular determinants of psychedelic and psychoactive effects . This product is intended for forensic analysis, chemical reference standards, and in vitro pharmacological studies in controlled laboratory environments. It is sold For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all novel psychoactive substances with appropriate safety protocols, as their toxicological profiles are often not fully characterized.

Properties

CAS No.

23693-34-7

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

1-(2,5-diethoxy-4-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C14H23NO3/c1-5-17-12-9-13(16-4)14(18-6-2)8-11(12)7-10(3)15/h8-10H,5-7,15H2,1-4H3

InChI Key

IVHFHHXLFFHTTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1CC(C)N)OCC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Diethoxy-4-methoxyamphetamine involves several steps. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable phenethylamine derivative.

    Ethoxylation: Introduction of ethoxy groups at the 2 and 5 positions of the aromatic ring.

    Methoxylation: Introduction of a methoxy group at the 4 position of the aromatic ring.

    Amidation: Formation of the amphetamine backbone through appropriate reactions.

The specific reaction conditions and reagents used in these steps can vary, but typically involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2,5-Diethoxy-4-methoxyamphetamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Diethoxy-4-methoxyamphetamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-4-methoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognitive effects. The compound also interacts with other serotonin receptor subtypes, contributing to its psychoactive properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Larger substituents (e.g., iodo in DOI, ethoxy in EME) increase molecular weight and may alter lipid solubility, affecting blood-brain barrier penetration.
  • Halogenation : Chloro (DOC) and iodo (DOI) groups enhance receptor binding affinity and potency compared to alkyl or alkoxy groups .

Pharmacological and Toxicological Profiles

Compound Name Active Dose (Oral) Duration (Hours) Notable Effects Toxicity Data
EME Not reported Not reported Presumed hallucinogenic No human toxicity data available
DOM 3–10 mg 14–20 Intense visual distortions, stimulation High potency; overdose risks include hyperthermia, seizures
DOET 4–8 mg 8–12 Euphoria, mild visuals Lower toxicity than halogenated analogs; limited fatality reports
DOC 1.5–3 mg 12–18 Prolonged psychedelic effects Fatal cases reported (e.g., 2.5 mg with lethal outcomes)
DOI 1.5–3 mg 18–24 Enhanced sensory perception High potency; no fatalities reported in controlled use

Key Findings :

  • Potency : Halogenated derivatives (DOC, DOI) exhibit higher potency than alkyl-substituted analogs (DOM, DOET) due to enhanced serotonin receptor affinity.
  • Toxicity : DOC has been implicated in fatal intoxications at doses as low as 2.5 mg, with post-mortem blood concentrations as low as 0.05 mg/L .
  • Duration : Ethoxy groups (EME) may prolong metabolic half-life compared to methoxy groups, though empirical data are lacking.

Case Studies and Forensic Relevance

  • DOC : A 2014 case report documented a fatality with DOC blood concentration of 0.12 mg/L, highlighting challenges in interpreting post-mortem levels due to rapid tissue redistribution .
  • 2C-E (2,5-Dimethoxy-4-ethylphenethylamine) : A structurally related compound caused seizures and hyperthermia in a case series, underscoring risks of substituted phenethylamines .

Q & A

Q. What analytical methods are recommended for the structural characterization and quantification of 2,5-Diethoxy-4-methoxyamphetamine in synthetic mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for structural elucidation and quantification. GC-MS provides robust separation and fragmentation patterns for identifying substituents on the amphetamine backbone, while LC-MS/MS offers higher sensitivity for trace analysis in complex matrices. For isomer discrimination, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (e.g., COSY, HMBC), resolves ambiguities in methoxy/ethoxy positioning .

Q. How should researchers design in vitro models to assess the neuropharmacological effects of 2,5-Diethoxy-4-methoxyamphetamine?

Methodological Answer: Utilize serotonin (5-HT₂A) and dopamine (D₂) receptor binding assays to evaluate affinity and functional activity. Radioligand displacement studies with [³H]ketanserin (for 5-HT₂A) and [³H]spiperone (for D₂) are standard. For functional activity, calcium flux assays in HEK293 cells expressing human receptors can quantify agonism/antagonism. Dose-response curves should include positive controls (e.g., LSD for 5-HT₂A) and negative controls (e.g., ketanserin for blockade) .

Q. What safety protocols are critical when handling 2,5-Diethoxy-4-methoxyamphetamine in laboratory settings?

Methodological Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store the compound in airtight containers at -20°C. Toxicity data may be limited, so assume acute neurotoxicity based on structural analogs like DOB (2,5-dimethoxy-4-bromoamphetamine). Implement spill containment with activated carbon or vermiculite .

Advanced Research Questions

Q. How can conflicting metabolic pathway data for 2,5-Diethoxy-4-methoxyamphetamine be resolved in cross-species studies?

Methodological Answer: Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) isoforms. Use recombinant CYP enzymes (e.g., human CYP2D6 vs. rat CYP2C11) in microsomal assays to identify species-specific O-demethylation or deamination pathways. For in vivo validation, collect urine samples from dosed rodents and analyze metabolites via GC-MS with derivatization (e.g., acetylation for hydroxylated metabolites). Compare with human hepatocyte models to extrapolate findings .

Q. What computational approaches improve the prediction of 2,5-Diethoxy-4-methoxyamphetamine’s receptor binding dynamics?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron distribution in the methoxy/ethoxy groups, informing steric and electronic interactions with 5-HT₂A. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model ligand-receptor binding over time, incorporating solvent effects and flexible side chains. Validate predictions with mutagenesis studies (e.g., T317A mutations in 5-HT₂A to test hydrogen bonding) .

Q. Why do false positives/negatives occur in immunoassays for 2,5-Diethoxy-4-methoxyamphetamine, and how can they be mitigated?

Methodological Answer: Cross-reactivity in immunoassays stems from structural similarities with other phenethylamines (e.g., 2C-E derivatives). Mitigate by using antibody-based screening with higher specificity for the 4-methoxy substituent. Confirm positives via LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 254 → 167 for the parent ion). For forensic contexts, validate methods per AAFS guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effects assessment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LD₅₀ values for 2,5-Diethoxy-4-methoxyamphetamine analogs?

Methodological Answer: Variations often arise from differences in administration routes (oral vs. intravenous) or animal models (mice vs. rats). Standardize test conditions using OECD Guideline 423 (acute oral toxicity) in Sprague-Dawley rats, with dose escalation (1–50 mg/kg) and 14-day observation. Compare results with published data for structural analogs (e.g., DOC, DOB) while controlling for purity (>98% by HPLC) and vehicle effects (e.g., saline vs. DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.